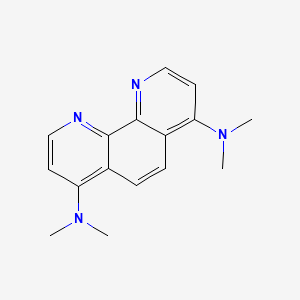![molecular formula C10H15N3O3 B6628564 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid, also known as beta-alanine, is a non-proteinogenic amino acid that is widely used in scientific research. It is a precursor to carnosine, a dipeptide that is found in high concentrations in skeletal muscle and has been shown to have various physiological effects. Beta-alanine is an important compound for the study of muscle physiology, exercise performance, and other related areas.
作用機序
Beta-alanine works by increasing the levels of carnosine in skeletal muscle. Carnosine is a dipeptide that acts as a buffer, helping to maintain pH balance in muscle tissue during exercise. By increasing carnosine levels, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid may help to delay the onset of muscle fatigue and improve exercise performance.
Biochemical and Physiological Effects
In addition to its effects on exercise performance, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid has been shown to have a variety of other biochemical and physiological effects. It may improve cognitive function, reduce anxiety, and enhance immune function. Beta-alanine has also been studied for its potential to treat various medical conditions, including diabetes, hypertension, and neurological disorders.
実験室実験の利点と制限
One of the main advantages of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid for lab experiments is its relatively low cost and availability. It is also a relatively safe compound, with few reported side effects. However, there are some limitations to its use in lab experiments, including the need for careful dosing and the potential for confounding variables.
将来の方向性
There are many potential future directions for research on 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid. Some possible areas of study include the effects of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid on cognitive function, the potential use of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid as a treatment for various medical conditions, and the development of new methods for 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid synthesis. Additionally, further research is needed to fully understand the mechanisms of action of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid and its effects on exercise performance and other physiological processes.
Conclusion
Beta-alanine is an important compound for scientific research, particularly in the fields of exercise physiology and sports nutrition. It is widely used for its ability to increase muscle carnosine levels and improve exercise performance. Beta-alanine has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function. While there are some limitations to its use in lab experiments, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid remains a valuable tool for researchers in a variety of fields.
合成法
Beta-alanine can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the decarboxylation of dihydrouracil, and the hydrolysis of carnosine. The most commonly used method is the reaction of malonic acid with urea, which yields 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid as a byproduct. This method is relatively simple and inexpensive, making it a popular choice for large-scale production.
科学的研究の応用
Beta-alanine is widely used in scientific research, particularly in the fields of exercise physiology and sports nutrition. It has been shown to increase muscle carnosine levels, which can improve exercise performance and delay fatigue. Beta-alanine supplementation has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function.
特性
IUPAC Name |
2-[methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-7(10(15)16)13(3)9(14)8-5-11-6-12(8)2/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRKALNGFJGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
![2-[1-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6628505.png)
![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)

![2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628529.png)
![2-[Cyclopropylmethyl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628532.png)
![2-Methyl-5-[[(3-methylimidazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B6628546.png)
![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6628556.png)